molecular formula C10H13BO6 B1591717 4,5-Dimethoxy-2-(methoxycarbonyl)phenylboronic acid CAS No. 1072952-49-8

4,5-Dimethoxy-2-(methoxycarbonyl)phenylboronic acid

Cat. No.: B1591717
CAS No.: 1072952-49-8
M. Wt: 240.02 g/mol
InChI Key: CELMPXWFMDIKQI-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-(methoxycarbonyl)phenylboronic acid is a chemical compound with the molecular formula C10H13BO6 . It belongs to the class of boronic acids and is characterized by its unique structure, which includes both methoxy and carboxyl functional groups. This compound finds applications in various scientific fields, including organic synthesis, medicinal chemistry, and material science .


Chemical Reactions Analysis

  • Suzuki–Miyaura coupling : This compound can react with aryl halides under palladium catalysis to form carbon–carbon bonds .
  • Fluoroalkylation : It can undergo copper-mediated ligandless aerobic fluoroalkylation with fluoroalkyl iodides .
  • Ipso-nitration : One-pot ipso-nitration of arylboronic acids is another potential reaction .

Scientific Research Applications

Supramolecular Assembly and Crystal Engineering

Phenylboronic acids, including derivatives like 4,5-Dimethoxy-2-(methoxycarbonyl)phenylboronic acid, have been explored for their ability to form supramolecular assemblies. These assemblies are facilitated by O–H⋯N and C–H⋯O hydrogen bonding interactions, demonstrating the potential of phenylboronic acids in designing novel molecular structures and materials (Pedireddi & Seethalekshmi, 2004). Furthermore, the study of ortho-alkoxy substituents on phenylboronic acids has provided insights into their influence on the crystal structure, showcasing the role of these compounds in crystal engineering and the development of monomeric boronic acids for advanced material applications (Cyrański et al., 2012).

Polymer Chemistry

The potential for utilizing this compound in polymer chemistry is suggested by research on similar compounds. For instance, the synthesis and polymerization of 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane have been investigated, leading to polymers with unique π-stacked structures and intramolecular charge transfer interactions, highlighting the potential of boronic acid derivatives in creating polymers with novel properties (Merlani et al., 2015).

Mechanism of Action

Properties

IUPAC Name

(4,5-dimethoxy-2-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO6/c1-15-8-4-6(10(12)17-3)7(11(13)14)5-9(8)16-2/h4-5,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELMPXWFMDIKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C(=O)OC)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585982
Record name [4,5-Dimethoxy-2-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-49-8
Record name [4,5-Dimethoxy-2-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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